DL-AP3

Beschreibung

1-Amino-propan-2-one-3-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

metabotropic glutamate receptor antagonist; do not confuse AP-3 used as an abbreviation for this with enhancer-binding protein AP-3 (a trans-activator) or clathrin assembly protein AP-3

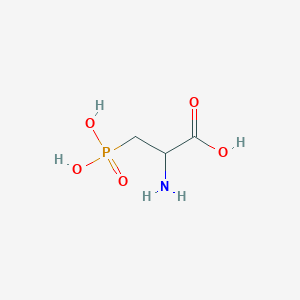

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-phosphonopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTABPSJONFLPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863590 | |

| Record name | 3-Phosphonoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Amino-3-phosphonopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5652-28-8, 23052-80-4, 20263-06-3 | |

| Record name | 2-Amino-3-phosphonopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5652-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-phosphonopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005652288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC133887 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanine, 3-phosphono- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phosphonoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-Amino-3-phosphonopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-PHOSPHONOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H89G8110O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Amino-3-phosphonopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

DL-AP3 as a Competitive mGluR1 Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of DL-2-Amino-3-phosphonopropionic acid (DL-AP3) as a competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). While widely cited as a group I mGluR antagonist, specific quantitative and mechanistic data for the DL-racemic mixture at the mGluR1 subtype are limited in publicly accessible literature. This document synthesizes the available information, with a necessary focus on the more extensively characterized L-enantiomer, L-AP3. It covers the pharmacological profile, the underlying signaling pathways of mGluR1, and detailed experimental protocols for the characterization of competitive antagonists at this receptor. This guide aims to provide a comprehensive resource for researchers investigating the role of mGluR1 in health and disease and for those utilizing this compound or related compounds in their studies.

Introduction to mGluR1 and this compound

Metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission in the central nervous system.[1] They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms. Group I consists of mGluR1 and mGluR5, which are typically located postsynaptically and couple to Gαq/11 G-proteins.[1] Activation of these receptors leads to the stimulation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium.[1] mGluR1 is implicated in various physiological processes, including learning, memory, and motor control, and its dysfunction has been linked to neurological and psychiatric disorders such as pain, anxiety, and schizophrenia.

This compound is a racemic mixture of the L- and D-enantiomers of 2-amino-3-phosphonopropionic acid. It is frequently described as a competitive antagonist of group I mGluRs, targeting both mGluR1 and mGluR5.[2] However, it is also known to inhibit phosphoserine phosphatase, an enzyme involved in L-serine biosynthesis.[3] The L-enantiomer, L-AP3, is generally considered to be the pharmacologically active form at mGluRs, while the D-enantiomer is more potent at phosphoserine phosphatase.[3] The dual activity and the complexities arising from its racemic nature necessitate careful interpretation of experimental results.

Pharmacological Profile of AP3

The table below summarizes the available quantitative data for AP3 enantiomers.

| Compound | Target | Assay Type | Species | Key Parameters | Reference |

| This compound | Phosphoserine Phosphatase | Enzyme Inhibition | Rat Brain | IC₅₀: 187 µM, Kᵢ: 77 µM | [4] |

| L-AP3 | Phosphoserine Phosphatase | Enzyme Inhibition | Rat Brain | Kᵢ: 151 µM | [3] |

| D-AP3 | Phosphoserine Phosphatase | Enzyme Inhibition | Rat Brain | Kᵢ: 48 µM | [3] |

Note: The lack of specific Kᵢ or IC₅₀ values for this compound at mGluR1 in this table reflects the current gap in the publicly available literature. Researchers should exercise caution when interpreting results using the racemic mixture and consider the potential for off-target effects on phosphoserine phosphatase.

mGluR1 Signaling Pathway

mGluR1 is a Gαq/11-coupled receptor. Upon binding of an agonist, such as glutamate, the receptor undergoes a conformational change that activates the associated G-protein. The Gαq/11 subunit then activates phospholipase Cβ (PLCβ), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol. The elevation of intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C (PKC). These signaling events ultimately lead to the modulation of various downstream effectors, including ion channels and transcription factors, resulting in changes in neuronal excitability and synaptic plasticity.

Experimental Protocols

Characterizing the competitive antagonism of this compound at mGluR1 requires specific experimental approaches. The following sections detail the methodologies for key in vitro assays.

Radioligand Competitive Binding Assay

This assay determines the affinity of an unlabeled compound (this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity and specificity for the receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for mGluR1.

Materials:

-

Cell membranes prepared from a cell line stably expressing recombinant mGluR1 (e.g., HEK293 or CHO cells).

-

A suitable radiolabeled mGluR1 antagonist (e.g., [³H]-R214127).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

-

Non-specific binding control (a high concentration of a non-radiolabeled mGluR1 agonist or antagonist).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing mGluR1 in a hypotonic buffer and pellet the membranes by centrifugation. Wash the membranes and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Increasing concentrations of this compound (the competing ligand).

-

A fixed concentration of the radiolabeled antagonist (typically at or below its Kₔ value).

-

Cell membrane preparation.

-

For total binding wells, add buffer instead of this compound.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.

-

Electrophysiology Assay

Electrophysiological recordings from cells expressing mGluR1 can be used to assess the functional antagonism of this compound.

Objective: To determine the effect of this compound on mGluR1-mediated changes in neuronal excitability.

Materials:

-

Hippocampal or cerebellar brain slices from rodents, or a cell line expressing mGluR1.

-

Artificial cerebrospinal fluid (aCSF) or appropriate recording solution.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Glass micropipettes.

-

mGluR1 agonist (e.g., (S)-3,5-DHPG).

-

This compound stock solution.

Procedure:

-

Preparation: Prepare brain slices or cultured cells for recording and place them in a recording chamber continuously perfused with aCSF.

-

Establish Baseline: Obtain a stable whole-cell patch-clamp recording from a neuron expressing mGluR1. Record baseline membrane potential and input resistance.

-

Agonist Application: Apply a specific mGluR1 agonist (e.g., 50 µM DHPG) to the perfusion bath and record the resulting change in membrane potential or current. This will serve as the control response.

-

Washout: Wash out the agonist and allow the neuron to return to its baseline state.

-

Antagonist Application: Apply this compound at a desired concentration to the perfusion bath for a period of 10-15 minutes.

-

Co-application: While continuing to perfuse with this compound, re-apply the mGluR1 agonist.

-

Recording: Record the response to the agonist in the presence of this compound. A competitive antagonist should cause a rightward shift in the agonist dose-response curve.

-

Data Analysis: Compare the amplitude and duration of the agonist-induced response in the absence and presence of this compound. Quantify the degree of inhibition.

Conclusion

This compound is a widely used pharmacological tool for studying the function of group I metabotropic glutamate receptors. While it is generally accepted as a competitive antagonist at mGluR1, this technical guide highlights the significant lack of specific quantitative data for the DL-racemic mixture at this receptor subtype. The available data, which primarily focuses on the L-enantiomer, suggests a complex pharmacological profile that includes off-target effects on phosphoserine phosphatase and potential for non-competitive or partial agonist activity under certain conditions.

Researchers and drug development professionals using this compound should be aware of these complexities and limitations. The experimental protocols provided in this guide offer a framework for the rigorous characterization of this compound and other potential mGluR1 antagonists. Further research is needed to fully elucidate the pharmacological properties of the individual enantiomers and the racemic mixture of AP3 at the mGluR1 receptor to enable more precise interpretation of experimental findings and to guide the development of more selective and potent therapeutic agents targeting this important receptor.

References

- 1. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functional evidence for a L-AP3-sensitive metabotropic receptor different from glutamate metabotropic receptor mGluR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DL-AP3 as a Phosphoserine Phosphatase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-3-phosphonopropionic acid (DL-AP3) is a dual-activity compound, recognized primarily for its role as a competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). However, a significant and distinct area of its bioactivity lies in its capacity to inhibit phosphoserine phosphatase (PSP). PSP is a critical enzyme in the L-serine biosynthesis pathway, catalyzing the final, irreversible dephosphorylation of O-phospho-L-serine to produce L-serine. This guide provides an in-depth technical overview of this compound's function as a PSP inhibitor, detailing its mechanism of action, inhibitory kinetics, and the broader implications for signaling pathways, particularly those linked to neuromodulation. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental methodologies, and visual representations of the relevant biological and experimental frameworks.

Introduction to Phosphoserine Phosphatase (PSP)

Phosphoserine phosphatase (EC 3.1.3.3) is a member of the haloacid dehalogenase (HAD) superfamily of hydrolases. It plays a pivotal role in cellular metabolism by catalyzing the final step in the phosphorylated pathway of L-serine biosynthesis. This pathway converts the glycolytic intermediate 3-phosphoglycerate into L-serine through three enzymatic steps. PSP's action is the irreversible, Mg2+-dependent hydrolysis of O-phospho-L-serine to L-serine and inorganic phosphate[1].

The L-serine produced is a precursor for the synthesis of proteins and other essential biomolecules, including phospholipids and nucleotides. In the central nervous system, L-serine is of particular importance as it is the precursor to the neuromodulators glycine and D-serine, which are co-agonists of the N-methyl-D-aspartate (NMDA) receptor[1][2]. Given this central role, the inhibition of PSP presents a valuable tool for investigating the physiological functions of the L-serine biosynthesis pathway and holds potential for therapeutic intervention in neurological and oncological contexts[2][3].

This compound: A Profile of a Phosphoserine Phosphatase Inhibitor

This compound, also known as DL-2-Amino-3-phosphonopropionic acid, is a structural analog of phosphoserine. While widely utilized as an antagonist for metabotropic glutamate receptors, it also exhibits inhibitory activity against phosphoserine phosphatase[4]. This inhibition is a key aspect of its pharmacological profile that warrants detailed examination.

Quantitative Inhibition Data

The inhibitory potency of this compound against phosphoserine phosphatase has been quantified in several studies. The following table summarizes the key kinetic parameters, providing a comparative overview of its efficacy.

| Inhibitor | Target Enzyme Source | Substrate | IC50 (µM) | Ki (µM) | Notes |

| This compound | Rat Brain | L-phosphoserine | 187 | 77 | Competitive inhibitor. |

| D-AP3 | Not Specified | L-phosphoserine | > L-serine | - | Ranked as a less potent inhibitor compared to several other compounds in one study[5]. |

| L-serine | Not Specified | L-phosphoserine | - | - | Known allosteric inhibitor of PSP[5]. |

Signaling Pathways Modulated by this compound-Mediated PSP Inhibition

The primary consequence of PSP inhibition by this compound is the disruption of the L-serine biosynthesis pathway. This has downstream effects on several interconnected signaling and metabolic pathways, most notably in the central nervous system.

The L-Serine Biosynthesis Pathway and its Link to NMDA Receptor Modulation

The inhibition of PSP by this compound directly blocks the production of L-serine from O-phospho-L-serine. In the brain, astrocytic L-serine is transported to neurons and converted to D-serine by serine racemase. D-serine is a potent co-agonist at the glycine-binding site of synaptic NMDA receptors, and its availability is a critical factor in modulating NMDA receptor activity, which is central to synaptic plasticity, learning, and memory. By reducing the pool of L-serine, this compound can indirectly lead to a decrease in D-serine levels, thereby attenuating NMDA receptor signaling.

Experimental Protocols for Assessing this compound Inhibition of PSP

The following section outlines a detailed methodology for a phosphoserine phosphatase inhibition assay, based on commonly employed techniques for this enzyme class and specific details from studies involving PSP inhibitors.

Objective

To determine the in vitro inhibitory effect of this compound on the enzymatic activity of phosphoserine phosphatase by quantifying the rate of inorganic phosphate (Pi) release from the substrate O-phospho-L-serine.

Materials and Reagents

-

Enzyme: Purified recombinant phosphoserine phosphatase (e.g., human PSPH).

-

Substrate: O-phospho-L-serine.

-

Inhibitor: DL-2-Amino-3-phosphonopropionic acid (this compound).

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 5 mM DTT.

-

Detection Reagent: Malachite Green Phosphate Assay Kit.

-

Microplate: 96-well, clear, flat-bottom.

-

Instrumentation: Microplate reader capable of measuring absorbance at ~620-650 nm.

Experimental Workflow

The general workflow for a phosphatase inhibition assay involves preparing the enzyme and inhibitor, initiating the reaction with the substrate, stopping the reaction, and then detecting the product.

Detailed Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or assay buffer). Create a serial dilution of the inhibitor to cover a range of concentrations (e.g., from 1 µM to 10 mM).

-

Prepare the substrate solution of O-phospho-L-serine in the assay buffer to a working concentration (e.g., 200 µM).

-

Dilute the purified PSP enzyme in the assay buffer to the desired final concentration (e.g., 1 µM).

-

-

Assay Setup:

-

To the wells of a 96-well microplate, add the assay buffer.

-

Add the this compound dilutions to the respective wells. Include a control well with no inhibitor.

-

Add the diluted PSP enzyme to all wells except for the "no enzyme" control.

-

Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the O-phospho-L-serine substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

-

Detection:

-

Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions. This reagent will form a colored complex with the free inorganic phosphate produced by the enzymatic reaction.

-

Allow for color development for the recommended time (typically 15-30 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at the appropriate wavelength (around 630 nm) using a microplate reader.

-

Subtract the absorbance of the "no enzyme" control from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound serves as a valuable chemical tool for the study of phosphoserine phosphatase. Its inhibitory action on this key enzyme of the L-serine biosynthesis pathway provides a mechanism to probe the downstream consequences of reduced L-serine availability, particularly in the context of NMDA receptor modulation in the central nervous system. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of PSP and to explore the potential of its inhibitors in various physiological and pathological conditions. The dual activity of this compound as both an mGluR1 antagonist and a PSP inhibitor should be carefully considered in the interpretation of experimental results, and the use of more specific PSP inhibitors may be warranted in certain contexts. Future research may focus on the development of more potent and selective PSP inhibitors for therapeutic applications.

References

- 1. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-serine synthesis via the phosphorylated pathway in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphoserine Phosphatase Promotes Lung Cancer Progression through the Dephosphorylation of IRS-1 and a Noncanonical L-Serine-Independent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Novel phosphoserine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-AP3: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Actions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-2-Amino-3-phosphonopropionic acid (DL-AP3), a widely utilized pharmacological tool in neuroscience research. This document details its chemical architecture, physicochemical properties, and its dual-action mechanism as both a competitive antagonist of group I metabotropic glutamate receptors and an inhibitor of phosphoserine phosphatase. Detailed experimental protocols and signaling pathway visualizations are included to facilitate its application in research and drug development.

Chemical Structure and Physicochemical Properties

This compound, also known as 2-amino-3-phosphonopropanoic acid, is a synthetic amino acid analog. Its structure incorporates a phosphonic acid group in place of the terminal carboxylic acid of aspartic acid. This structural feature is critical for its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Citation(s) |

| IUPAC Name | 2-amino-3-phosphonopropanoic acid | [1] |

| Synonyms | DL-2-Amino-3-phosphonopropionic acid, 3-Phosphono-DL-alanine, AP-3 | [2][3][4] |

| CAS Number | 5652-28-8 (DL-isomer), 20263-06-3 | [4][5][6] |

| Chemical Formula | C₃H₈NO₅P | [3][5][6] |

| Molecular Weight | 169.07 g/mol | [2][4][5] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in water | [2] |

| Melting Point | 227-229 °C | [7] |

Pharmacological Profile

This compound exhibits a distinct pharmacological profile characterized by its interaction with two separate classes of proteins: metabotropic glutamate receptors and phosphoserine phosphatase.

Antagonism of Group I Metabotropic Glutamate Receptors

This compound acts as a competitive antagonist at group I metabotropic glutamate receptors (mGluRs), which include mGluR1 and mGluR5.[5] These G-protein coupled receptors are primarily coupled to Gq/G11 proteins and play a crucial role in modulating synaptic plasticity and neuronal excitability.[2] Upon activation by glutamate, group I mGluRs initiate a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4][6] IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][6] By competitively blocking the binding of glutamate to these receptors, this compound inhibits this signaling pathway.

Inhibition of Phosphoserine Phosphatase

In addition to its effects on mGluRs, this compound is also an inhibitor of phosphoserine phosphatase (PSP).[2][5] This enzyme catalyzes the final step in the biosynthesis of L-serine. The inhibitory activity of the different stereoisomers of AP3 on PSP has been characterized, with the D-isomer being more potent than the L-isomer.[2]

Table 2: Pharmacological Data for this compound

| Target | Action | Species | Assay System | Value | Citation(s) |

| mGluR1α | Competitive Antagonist | Rat | Glutamate challenge | IC₅₀: 1 mM | [6] |

| mGluR1α | Competitive Antagonist | Rat | Kᵢ: 298 µM | [6] | |

| Phosphoserine Phosphatase | Inhibitor | Rat | Brain homogenate | IC₅₀: 187 µM | [5] |

| Phosphoserine Phosphatase | Inhibitor | Rat | Brain homogenate | Kᵢ: 77 µM (for this compound) | [5] |

| Phosphoserine Phosphatase (D-AP3) | Competitive Inhibitor | Rat | Partially purified | Kᵢ: 48 µM | [2] |

| Phosphoserine Phosphatase (L-AP3) | Competitive Inhibitor | Rat | Partially purified | Kᵢ: 151 µM | [2] |

Signaling Pathways

The primary mechanism of action of this compound as a group I mGluR antagonist involves the interruption of the canonical Gq-coupled signaling cascade. The following diagram illustrates this pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Phosphoinositide Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, a downstream product of group I mGluR activation, and is used to quantify the antagonistic effect of this compound.

Materials:

-

Cerebral cortical slices from neonatal rats.

-

Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 1.8, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.7), gassed with 95% O₂/5% CO₂.

-

myo-[³H]-inositol.

-

Lithium chloride (LiCl).

-

This compound.

-

Group I mGluR agonist (e.g., (S)-3,5-DHPG).

-

Perchloric acid (PCA).

-

Dowex AG1-X8 resin (formate form).

-

Scintillation cocktail.

Procedure:

-

Prepare cerebral cortical slices (e.g., 350 µm thick) and pre-incubate them in Krebs-Henseleit buffer for 60 minutes at 37°C.

-

Label the slices by incubating them with myo-[³H]-inositol (e.g., 0.3 µM) in fresh buffer for 60 minutes.

-

Wash the slices with buffer to remove excess radiolabel.

-

Pre-incubate the slices with this compound at various concentrations for 20 minutes in buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.

-

Stimulate the slices by adding a group I mGluR agonist (e.g., 100 µM (S)-3,5-DHPG) and incubate for a defined period (e.g., 45 minutes).

-

Terminate the reaction by adding ice-cold PCA (e.g., 0.5 M).

-

Homogenize the samples and centrifuge to pellet the precipitate.

-

Neutralize the supernatant.

-

Isolate the [³H]-inositol phosphates by anion-exchange chromatography using Dowex AG1-X8 columns.

-

Elute the inositol phosphates and quantify the radioactivity using liquid scintillation counting.

-

Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log concentration of this compound.

Intracellular Calcium Mobilization Assay

This assay directly measures the release of intracellular calcium upon mGluR activation and its inhibition by this compound.

Materials:

-

HEK293 cells stably expressing mGluR1 or mGluR5.

-

Black-walled, clear-bottom 96-well microplates.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

This compound.

-

Glutamate or a specific group I mGluR agonist.

-

A fluorescence microplate reader with automated injection capabilities (e.g., FlexStation).

Procedure:

-

Seed the mGluR-expressing HEK293 cells into 96-well plates and allow them to attach overnight.

-

On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS containing probenecid for 1 hour at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Add various concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject a solution of glutamate or a specific agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Immediately record the change in fluorescence intensity over time.

-

The antagonistic effect of this compound is quantified by the reduction in the peak fluorescence signal in the presence of the compound.

Phosphoserine Phosphatase Activity Assay

This assay measures the enzymatic activity of PSP and its inhibition by this compound by detecting the production of inorganic phosphate.

Materials:

-

Rat brain homogenate or purified phosphoserine phosphatase.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂).

-

O-Phospho-L-serine (substrate).

-

This compound.

-

Malachite Green reagent for phosphate detection.

-

Phosphate standard solution.

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the enzyme source (brain homogenate or purified enzyme).

-

Add various concentrations of this compound to the reaction mixture and pre-incubate for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, O-Phospho-L-serine.

-

Incubate the reaction for a specific time (e.g., 20 minutes) at 37°C, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the Malachite Green reagent, which also forms a colored complex with the liberated inorganic phosphate.

-

Measure the absorbance at a specific wavelength (e.g., 620-650 nm).

-

Create a standard curve using known concentrations of phosphate to determine the amount of phosphate produced in each reaction.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Conclusion

This compound is a valuable pharmacological agent for the study of glutamatergic neurotransmission and serine metabolism. Its well-characterized dual mechanism of action provides a tool to dissect the roles of group I mGluRs and phosphoserine phosphatase in various physiological and pathological processes. The data and protocols presented in this guide are intended to support the effective use of this compound in a research setting.

References

- 1. Functional evidence for a L-AP3-sensitive metabotropic receptor different from glutamate metabotropic receptor mGluR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Group I Metabotropic Glutamate Receptors and Interacting Partners: An Update [mdpi.com]

- 5. jneurosci.org [jneurosci.org]

- 6. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Unveiling DL-AP3: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DL-2-amino-3-phosphonopropionic acid (DL-AP3), a crucial tool in neuroscience research. We delve into its initial discovery, outline its biological targets with available quantitative data, and present a detailed experimental protocol for assessing its inhibitory activity. This guide also features visualizations of the key signaling pathway affected by this compound and a workflow for its characterization.

Discovery and Core Properties

The natural occurrence of 2-amino-3-phosphonopropionic acid was first reported in 1964 by Kittredge and Hughes, who identified the compound in the sea anemone Zoanthus sociatus and the protozoan Tetrahymena pyriformis[1][2]. This discovery marked the entry of this unique amino acid analogue into the scientific landscape. This compound is the racemic mixture of this compound.

Below is a summary of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₃H₈NO₅P |

| Molecular Weight | 169.07 g/mol |

| CAS Number | 20263-06-3 |

| Appearance | White to almost white powder |

| Melting Point | 227-229 °C |

| Synonyms | 3-Phosphono-DL-alanine, DL-2-Amino-3-phosphonopropanoic acid |

Biological Activity and Quantitative Data

This compound is a dual-action compound, serving as a competitive antagonist of Group I metabotropic glutamate receptors (mGluR1 and mGluR5) and as an inhibitor of the enzyme phosphoserine phosphatase.[3]

Inhibition of Phosphoserine Phosphatase

This compound has been shown to inhibit phosphoserine phosphatase, an enzyme involved in the biosynthesis of L-serine. The inhibitory activity of this compound and its individual enantiomers has been quantified, with the D-enantiomer showing greater potency.

| Compound | Inhibition Constant (Ki) | IC50 |

| This compound | 77 µM[3] | 187 µM[3] |

| D-AP3 | 48 µM[4] | Not Reported |

| L-AP3 | 151 µM[4] | Not Reported |

Antagonism of Metabotropic Glutamate Receptors

Experimental Protocols

Phosphoserine Phosphatase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound against phosphoserine phosphatase, adapted from general colorimetric phosphatase assay procedures.[5][6]

Materials:

-

Purified phosphoserine phosphatase

-

This compound stock solution

-

Phosphoserine substrate (e.g., L-O-phosphoserine)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer to create a range of inhibitor concentrations.

-

In a 96-well plate, add the phosphoserine phosphatase enzyme to each well, except for the blank controls.

-

Add the different concentrations of the this compound solution to the respective wells. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at the desired temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding the phosphoserine substrate to all wells.

-

Allow the reaction to proceed for a specific time, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the malachite green reagent. This reagent will also react with the inorganic phosphate released during the reaction to produce a colored product.

-

Measure the absorbance of the wells at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Visualizations

Signaling Pathway of Group I Metabotropic Glutamate Receptors

This compound acts as an antagonist at Group I mGluRs (mGluR1 and mGluR5). These receptors are coupled to the Gq G-protein and, upon activation by an agonist, initiate the phospholipase C signaling cascade. The following diagram illustrates this pathway, which is blocked by this compound.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical workflow for the synthesis and biological characterization of this compound.

References

- 1. Human Metabolome Database: Showing metabocard for 2-Amino-3-phosphonopropionic acid (HMDB0000370) [hmdb.ca]

- 2. THE OCCURRENCE OF ALPHA-AMINO-BETA-PHOSPHONOPROPIONIC ACID IN THE ZOANTHID, ZOANTHUS SOCIATUS, AND THE CILIATE, TETRAHYMENA PYRIFORMIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The metabotropic glutamate receptor antagonist L-2-amino-3-phosphonopropionic acid inhibits phosphoserine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of DL-AP3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-3-Phosphonopropionic Acid (DL-AP3) is a versatile pharmacological tool with a well-defined profile as a competitive antagonist of group I metabotropic glutamate receptors (mGluRs) and an inhibitor of phosphoserine phosphatase (PSPH). Its ability to modulate these distinct targets has led to its use in a variety of research areas, including neuroprotection, synaptic plasticity, and pain perception. This technical guide provides an in-depth overview of the pharmacological properties of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Pharmacological Activities

This compound exhibits a dual mechanism of action, primarily targeting mGluR1 and mGluR5, while also demonstrating inhibitory activity against phosphoserine phosphatase.

Antagonism of Group I Metabotropic Glutamate Receptors (mGluR1 and mGluR5)

This compound acts as a competitive antagonist at both mGluR1 and mGluR5, which are Gq-protein coupled receptors.[1][2][3] Activation of these receptors typically leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By competitively binding to the glutamate binding site, this compound prevents this signaling cascade.

Inhibition of Phosphoserine Phosphatase (PSPH)

This compound is also a known inhibitor of phosphoserine phosphatase, an enzyme that catalyzes the final step in the biosynthesis of L-serine.[1][4] This inhibition can impact cellular processes that are dependent on serine availability or are regulated by the phosphorylation state of PSPH substrates.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters defining the interaction of this compound with its primary targets.

| Target | Parameter | Value | Species | Assay Conditions | Reference(s) |

| mGluR1α | Kᵢ | 298 µM | Rat | Challenged with glutamate | [2] |

| mGluR1α | IC₅₀ | 1 mM | Rat | Challenged with glutamate | [2] |

| Phosphoserine Phosphatase | Kᵢ | 77 µM | Rat Brain | [1] | |

| Phosphoserine Phosphatase | IC₅₀ | 187 µM | Rat Brain | [1] |

Signaling Pathway Diagrams

To visually represent the mechanisms of action of this compound, the following diagrams illustrate the canonical signaling pathways of its targets and the point of intervention by this compound.

References

- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

Neuroprotective Effects of DL-2-amino-3-phosphonopropionic Acid (DL-AP3) In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of DL-2-amino-3-phosphonopropionic acid (DL-AP3) in in vitro models of neuronal injury. This compound, a glutamate receptor antagonist, has demonstrated significant potential in protecting neurons from ischemic damage.[1][2] This document synthesizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms and workflows to support further research and development in this area.

Core Findings: Quantitative Data Summary

The neuroprotective capacity of this compound has been quantified in primary neuronal cell cultures subjected to oxygen-glucose deprivation (OGD), an in vitro model for cerebral infarction.[1][2] The following tables summarize the key findings on neuronal viability and apoptosis following treatment with this compound.

Table 1: Effect of this compound on Neuronal Viability under Oxygen-Glucose Deprivation (OGD)

| Treatment Group | Neuronal Viability (%) | Statistical Significance (vs. OGD) |

| Control | 100.0 ± 0.0 | - |

| This compound (10 µM) | 98.7 ± 2.5 | - |

| OGD | 52.3 ± 4.1 | - |

| OGD + this compound (10 µM) | 78.9 ± 3.6 | p < 0.001 |

Data adapted from Zuo et al., 2017.[1]

Table 2: Effect of this compound on Neuronal Apoptosis under Oxygen-Glucose Deprivation (OGD)

| Treatment Group | Apoptotic Cell Rate (%) | Statistical Significance (vs. OGD) |

| Control | 4.5 ± 0.6 | - |

| This compound (10 µM) | 5.1 ± 0.8 | - |

| OGD | 25.7 ± 2.1 | - |

| OGD + this compound (10 µM) | 13.2 ± 1.5 | p < 0.01 |

Data adapted from Zuo et al., 2017.[1]

Table 3: Effect of this compound on Key Signaling Proteins under Oxygen-Glucose Deprivation (OGD)

| Treatment Group | Relative p-Akt1 Expression | Relative Cytochrome C Expression | Statistical Significance (vs. OGD) |

| Control | Baseline | Baseline | - |

| This compound (10 µM) | No significant change | No significant change | - |

| OGD | Decreased | Increased | - |

| OGD + this compound (10 µM) | Significantly increased | Significantly decreased | p < 0.05 (p-Akt1), p < 0.001 (Cytochrome C) |

Data adapted from Zuo et al., 2017.[1][2]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in cell survival and apoptosis. The following diagrams illustrate the proposed mechanism of action and the general experimental workflow for assessing neuroprotection in vitro.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Primary Neuronal Cell Culture

-

Source: Cerebral cortices of neonatal Sprague-Dawley rats (1-day-old).

-

Procedure:

-

Dissect cerebral cortices in ice-cold D-hank's balanced salt solution.

-

Remove meninges and blood vessels.

-

Mince the tissue and digest with 0.25% trypsin for 20 minutes at 37°C.

-

Neutralize trypsin with Dulbecco's modified Eagle's medium (DMEM) containing 10% fetal bovine serum (FBS).

-

Gently dissociate the tissue by trituration through a series of Pasteur pipettes with decreasing tip diameters.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Centrifuge the suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Plate cells on poly-L-lysine-coated culture dishes or plates at a suitable density.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

After 24 hours, replace the medium with Neurobasal medium supplemented with B-27 and L-glutamine to promote neuronal survival and inhibit glial proliferation.

-

Culture neurons for 7-10 days before initiating experiments.

-

Oxygen-Glucose Deprivation (OGD) Model

-

Objective: To mimic ischemic conditions in vitro.

-

Procedure:

-

Remove the normal culture medium from the primary neurons.

-

Wash the cells twice with glucose-free DMEM.

-

Replace the medium with glucose-free DMEM.

-

Place the culture plates in a hypoxic chamber with a humidified atmosphere of 95% N2 and 5% CO2 at 37°C for a predetermined duration (e.g., 2-4 hours) to induce neuronal injury.

-

For reoxygenation (if applicable), remove the plates from the chamber, replace the glucose-free DMEM with the original complete culture medium, and return to a normoxic incubator (95% air, 5% CO2) for a specified period (e.g., 24 hours).

-

Cell Viability Assay (Cell Counting Kit-8, CCK-8)

-

Principle: The WST-8 tetrazolium salt in the CCK-8 solution is reduced by dehydrogenases in living cells to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

-

Procedure:

-

Plate primary neurons in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well.

-

After OGD and this compound treatment, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

-

Procedure:

-

Following OGD and this compound treatment, collect the cultured neurons by trypsinization.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

-

Western Blot Analysis for p-Akt1 and Cytochrome C

-

Objective: To determine the protein expression levels of phosphorylated Akt1 and cytochrome C.

-

Procedure:

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Akt1 (Ser473), total Akt, cytochrome C, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Conclusion

The in vitro data strongly suggest that this compound exerts significant neuroprotective effects against ischemic injury by enhancing neuronal viability and reducing apoptosis.[1][2] The underlying mechanism appears to involve the upregulation of the pro-survival protein p-Akt1 and the subsequent inhibition of cytochrome C release, a key step in the apoptotic cascade.[1] These findings position this compound as a promising candidate for further investigation in the development of therapeutic strategies for cerebral infarction and other neurodegenerative disorders. The detailed protocols and workflows provided herein offer a robust framework for researchers to validate and expand upon these important results.

References

Foundational Research on DL-AP3 and Glutamate Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-3-phosphonopropionic acid (DL-AP3) is a versatile pharmacological tool in the study of glutamate signaling. Primarily recognized as a competitive antagonist of group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5, it also exhibits inhibitory activity towards phosphoserine phosphatase (PSP). This dual activity makes this compound a compound of interest for investigating the intricate roles of glutamate in synaptic plasticity, neuroprotection, and various pathological states. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound's interaction with its primary targets.

| Target | Parameter | Value | Species | Reference |

| mGluR1 | Antagonist | Competitive | Rat | [1](2) |

| mGluR5 | Antagonist | Competitive | Rat | [1](2) |

| Phosphoserine Phosphatase | IC50 | 187 µM | Rat Brain | [1](2) |

| Phosphoserine Phosphatase | Ki | 77 µM | Rat Brain | [1](2) |

Signaling Pathways

This compound exerts its effects by modulating key signaling pathways downstream of mGluR1 and mGluR5, and by directly inhibiting phosphoserine phosphatase.

mGluR1 and mGluR5 Signaling

Group I mGluRs are G-protein coupled receptors that, upon activation by glutamate, initiate a cascade of intracellular events. This compound, as a competitive antagonist, blocks these downstream effects. The canonical signaling pathway for mGluR1 and mGluR5 involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can further influence other signaling molecules, including the extracellular signal-regulated kinase (ERK).

Phosphoserine Phosphatase and its Role in Signaling

Phosphoserine phosphatase (PSP) is the final enzyme in the phosphorylated pathway of L-serine biosynthesis. By catalyzing the dephosphorylation of phosphoserine to serine, it plays a crucial role in providing a key amino acid for various cellular processes, including protein synthesis and nucleotide metabolism. L-serine is also a precursor for neuromodulators like D-serine. The inhibition of PSP by this compound can therefore have significant impacts on neuronal function independent of its effects on mGluRs. Recent research also suggests that PSP may have roles beyond serine biosynthesis, potentially acting as a protein phosphatase involved in other signaling pathways.[1]

Experimental Protocols

This section details the methodologies for key experiments investigating the effects of this compound.

In Vitro Oxygen-Glucose Deprivation (OGD) in Primary Neurons

This protocol is designed to model ischemic conditions in vitro and assess the neuroprotective effects of this compound.

Experimental Workflow:

Methodology:

-

Primary Neuron Culture:

-

Isolate primary cortical neurons from embryonic day 18 (E18) Sprague-Dawley rats.

-

Plate dissociated neurons on poly-L-lysine-coated culture plates.

-

Maintain cultures in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

-

Oxygen-Glucose Deprivation (OGD):

-

After 7-10 days in vitro, replace the culture medium with a glucose-free Earle's Balanced Salt Solution (EBSS).

-

Transfer the culture plates to a hypoxic chamber (e.g., with 95% N2, 5% CO2) and incubate at 37°C for a specified duration (e.g., 2 hours).

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in sterile water or appropriate vehicle.

-

Following the OGD period, replace the glucose-free EBSS with fresh, oxygenated culture medium containing the desired concentration of this compound (e.g., 10 µM).

-

Incubate the cultures for the desired treatment duration (e.g., 24 or 48 hours).

-

-

Analysis:

-

Cell Viability: Assess using assays such as the MTT or CCK-8 assay.

-

Apoptosis: Quantify using methods like TUNEL staining or flow cytometry with Annexin V/Propidium Iodide staining.

-

Protein Expression: Analyze the levels of key signaling proteins (e.g., p-Akt, cytochrome C) by Western blotting.

-

Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol is used to investigate the role of this compound in synaptic plasticity, particularly in models of neurological disorders like Fragile X syndrome.

Experimental Workflow:

Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate a mouse (e.g., Fmr1 knockout or wild-type).

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.

-

Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

-

Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at 30-32°C.

-

Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution.

-

Record excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) evoked by stimulating Schaffer collateral afferents with a bipolar stimulating electrode.

-

-

LTP Induction and Drug Application:

-

Record a stable baseline of synaptic responses for 10-20 minutes.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

To test the effect of this compound, bath-apply the drug at a specific concentration (e.g., 50-100 µM) for a period before and/or during LTP induction.

-

Continue recording synaptic responses for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

-

In Vivo Administration and Behavioral Testing in Mice

This protocol outlines the general procedure for administering this compound to mice and assessing its effects on behavior.

Experimental Workflow:

Methodology:

-

Animals and Housing:

-

Use adult male mice (e.g., C57BL/6 or a specific transgenic line).

-

House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Handle mice for several days prior to the experiment to habituate them to the experimenter.

-

-

Drug Preparation and Administration:

-

Dissolve this compound in a suitable vehicle (e.g., sterile saline).

-

Administer this compound via the desired route, such as intraperitoneal (i.p.) injection. The dose will depend on the specific research question and should be determined from pilot studies (e.g., 10-50 mg/kg).

-

Include a vehicle-treated control group.

-

-

Behavioral Testing:

-

Conduct behavioral tests at a specified time after drug administration.

-

Open Field Test: To assess general locomotor activity and anxiety-like behavior, place the mouse in the center of an open field arena and record its movement for a set duration (e.g., 10-15 minutes).

-

Fear Conditioning: To evaluate learning and memory, use a conditioning chamber to pair a neutral conditioned stimulus (CS; e.g., a tone) with an aversive unconditioned stimulus (US; e.g., a mild footshock). Test for fear memory (freezing behavior) in response to the CS in a different context at a later time point.

-

-

Data Analysis:

-

Use automated video tracking software to analyze locomotor activity and freezing behavior.

-

Compare the performance of this compound-treated animals with vehicle-treated controls using appropriate statistical tests.

-

Conclusion

This compound is a valuable pharmacological agent for dissecting the complex roles of group I metabotropic glutamate receptors and phosphoserine phosphatase in neuronal function. Its ability to competitively antagonize mGluR1 and mGluR5 provides a means to investigate their involvement in synaptic plasticity and excitotoxicity. Furthermore, its inhibitory effect on phosphoserine phosphatase opens avenues for exploring the interplay between amino acid metabolism and neuronal signaling. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to design and interpret studies utilizing this compound, ultimately contributing to a deeper understanding of glutamate's role in health and disease.

References

The Foundational In Vivo Effects of NMDA Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational in vivo effects of N-methyl-D-aspartate (NMDA) receptor antagonists, with a focus on compounds like DL-2-Amino-3-phosphonopropionic acid (DL-AP3) and its more commonly studied isomers and analogues, such as D-2-amino-5-phosphonopentanoate (D-AP5) and D-alpha-aminoadipic acid (DalphaAA). This document synthesizes key findings from in vivo studies, detailing the impact of these antagonists on synaptic plasticity, neuronal signaling, and associated behavioral outcomes. It includes structured data summaries, comprehensive experimental protocols, and detailed signaling pathway diagrams to facilitate a deeper understanding of their core mechanisms of action.

Core Concepts: NMDA Receptor Antagonism and Synaptic Plasticity

N-methyl-D-aspartate (NMDA) receptors are critical players in the regulation of synaptic plasticity, the cellular mechanism believed to underlie learning and memory. Long-term potentiation (LTP), a persistent strengthening of synapses, is heavily dependent on the activation of NMDA receptors. These receptors act as coincidence detectors, requiring both glutamate binding and postsynaptic depolarization to relieve a magnesium (Mg2+) block and allow calcium (Ca2+) influx. This calcium influx triggers a cascade of downstream signaling events essential for the induction and maintenance of LTP.

NMDA receptor antagonists, by blocking this crucial calcium influx, serve as powerful tools to investigate the role of NMDA receptors in physiological and pathological processes. In vivo studies have consistently demonstrated that antagonism of NMDA receptors can impair spatial learning and block the induction of LTP.[1]

Quantitative Data Summary

The following tables summarize quantitative data from in vivo and in vitro studies investigating the effects of NMDA receptor antagonists on Long-Term Potentiation (LTP).

Table 1: Effect of NMDA Receptor Antagonists on LTP Induction

| Compound | Concentration/Dose | Animal Model | Brain Region | Effect on LTP | Reference |

| D-alpha-aminoadipic acid (DalphaAA) | 50 µM - 1000 µM | Rat (in vitro) | Hippocampal CA1 | Incomplete attenuation of LTP | [2] |

| 2-amino-5-phosphonopentanoate (AP5) | 30 µM | Rat (in vitro) | Hippocampal CA1 | Complete abolishment of LTP | [2] |

| d-AP5 | 100 µM | Xenopus laevis tadpole (in vivo) | Tectum | Blockade of LTP induction | [3] |

Table 2: Impact of Post-Induction NMDA Receptor Blockade on Late-Phase LTP (L-LTP)

| Compound | Timing of Application (Post-TBS) | Animal Model | Brain Region | Effect on L-LTP | Reference |

| d-AP5 | 1 min | Xenopus laevis tadpole (in vivo) | Tectum | Impaired establishment of L-LTP | [3] |

| d-AP5 | 15 min | Xenopus laevis tadpole (in vivo) | Tectum | Impaired establishment of L-LTP | [3] |

| d-AP5 | 45 min | Xenopus laevis tadpole (in vivo) | Tectum | No significant effect on L-LTP | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline key experimental protocols employed in the in vivo study of NMDA receptor antagonists.

Animal Models and Surgical Procedures

-

Animal Models: Commonly used animal models for in vivo studies of synaptic plasticity include mice and rats.[4][5] Specific strains, such as the C57BL/6 mouse, are often utilized.[5]

-

Surgical Implantation of Cannulae: For targeted drug delivery to specific brain regions, guide cannulae are stereotaxically implanted.

-

Anesthesia: Animals are anesthetized using an appropriate agent (e.g., sodium pentobarbital).

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame, and a small hole is drilled in the skull above the target brain region (e.g., hippocampus or tectum).

-

Cannula Implantation: A guide cannula is lowered to the desired coordinates and secured to the skull with dental cement.

-

Recovery: Animals are allowed to recover from surgery before the commencement of experiments.

-

In Vivo Drug Administration

-

Intracerebral Infusion: NMDA receptor antagonists are often administered directly into the brain via the implanted cannula.

-

Infusion Pump: A microinfusion pump is used to deliver a precise volume of the drug solution over a specific duration.

-

Dosage: The concentration of the antagonist is determined based on previous in vitro studies and dose-response curves established in vivo.[1] For instance, d-AP5 has been used at a concentration of 100 μM for local perfusion.[3]

-

In Vivo Electrophysiology for LTP Measurement

-

Electrode Implantation: Stimulating and recording electrodes are implanted in the relevant presynaptic pathway and postsynaptic area, respectively (e.g., Schaffer collateral and CA1 region of the hippocampus).

-

Baseline Recording: Stable baseline synaptic responses (field excitatory postsynaptic potentials, fEPSPs) are recorded for a period before drug administration and LTP induction.

-

LTP Induction: A high-frequency stimulation (HFS) protocol, such as theta burst stimulation (TBS), is delivered through the stimulating electrode to induce LTP.[3]

-

Post-Induction Recording: fEPSPs are recorded for an extended period (e.g., several hours) following HFS to measure the potentiation of synaptic transmission.

-

Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to NMDA receptor function and its antagonism.

NMDA Receptor-Mediated Signaling Cascade in LTP

Caption: NMDA Receptor signaling cascade leading to Long-Term Potentiation (LTP).

Experimental Workflow for In Vivo LTP Studies

Caption: A typical experimental workflow for in vivo LTP studies.

NMDA Receptor-Mediated Excitotoxicity Pathway

Caption: Signaling pathway of NMDA receptor-mediated excitotoxicity.[6]

Conclusion

The in vivo antagonism of NMDA receptors by compounds such as this compound and its analogues provides compelling evidence for the central role of these receptors in synaptic plasticity, learning, and memory. The blockade of LTP induction and the impairment of spatial learning underscore the necessity of NMDA receptor activation for these fundamental cognitive processes.[1] Furthermore, the investigation of NMDA receptor signaling pathways reveals a complex network of downstream effectors that mediate both physiological processes like LTP and pathological conditions like excitotoxicity.[6][7] The detailed experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers and professionals in the field of neuroscience and drug development, facilitating further exploration into the multifaceted roles of NMDA receptors in brain function and disease.

References

- 1. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of D-alpha-aminoadipic acid on long-term potentiation in the hippocampus of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Postinduction Requirement of NMDA Receptor Activation for Late-Phase Long-Term Potentiation of Developing Retinotectal Synapses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphoinositide 3-kinase couples NMDA receptors to superoxide release in excitotoxic neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphatidylinositol 3-Kinase Regulates the Induction of Long-Term Potentiation through Extracellular Signal-Related Kinase-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for using DL-AP3 in primary neuron cultures.

Application Notes and Protocols for Neuroprotection Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: DL-2-amino-3-phosphonopropionic acid (DL-AP3) is a versatile pharmacological tool used in neuroscience research. It functions as a competitive antagonist of metabotropic glutamate receptors (mGluRs) and as an inhibitor of phosphoserine phosphatase.[1][2] These dual activities make it a compound of interest for investigating neuronal signaling and its potential role in neuroprotection. This document provides a detailed protocol for the application of this compound in primary neuron cultures, with a focus on assessing its neuroprotective effects against oxygen-glucose deprivation (OGD), a common in vitro model for ischemic injury.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Effects on Primary Neurons

| Parameter | Experimental Condition | Treatment | Result | Significance |

| Neuronal Viability | Oxygen-Glucose Deprivation (OGD) for 12h | 10 µM this compound (post-OGD for 6h) | Significant attenuation of OGD-induced reduction in viability. | p < 0.001[3][4] |

| Neuronal Apoptosis | Oxygen-Glucose Deprivation (OGD) for 12h | 10 µM this compound (post-OGD for 6h) | Significant reduction in OGD-induced apoptosis. | p < 0.01[3][4] |

| p-Akt1 Expression | Oxygen-Glucose Deprivation (OGD) for 12h | 10 µM this compound (post-OGD for 6h) | Recovery of OGD-induced downregulation of p-Akt1. | p < 0.05[3][4] |

| Cytochrome c Expression | Oxygen-Glucose Deprivation (OGD) for 12h | 10 µM this compound (post-OGD for 6h) | Attenuation of OGD-induced upregulation of cytochrome c. | p < 0.001[3] |

| Basal Neuronal Viability | Normoxic Conditions | 10 µM this compound for 6h | No significant effect on neuronal viability. | p > 0.05[3][4] |

| Basal Neuronal Apoptosis | Normoxic Conditions | 10 µM this compound for 6h | No significant effect on neuronal apoptosis. | p > 0.05[3][4] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

DL-2-amino-3-phosphonopropionic acid (this compound) powder

-

Sterile deionized water

-

1 M NaOH

-

Sterile 0.22 µm syringe filter

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add a small volume of sterile deionized water to create a slurry. This compound is slightly soluble in water.

-

Slowly add 1 M NaOH dropwise while vortexing to aid in dissolution. Adjust the pH to 7.2-7.4.

-

Once fully dissolved, add sterile deionized water to reach the final desired stock concentration (e.g., 10 mM).

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Protocol 2: Primary Cortical Neuron Culture

Materials:

-

Embryonic day 18 (E18) rat or mouse pups

-

Hibernate-E medium (for dissection)

-

Neurobasal Plus medium supplemented with B-27 Plus, GlutaMAX, and Penicillin-Streptomycin (for culture)

-

Poly-D-lysine (PDL)

-

Laminin

-

Papain and DNase I

-

Trypsin inhibitor

-

Sterile dissection tools

-

Culture plates or coverslips

Procedure:

-

Coating Culture Surface:

-